2-(4-Bromo-2-methylphenyl)pyrrolidine

Medicinal Chemistry Asymmetric Synthesis Chiral Separation

Sourcing racemic or undefined chiral pyrrolidines risks confounding SAR data. This compound is offered in both (R) and (S) enantiomeric forms (≥98% purity) to establish eudysmic ratios directly. Also available as free base, HCl salt, and N-Boc derivative for streamlined synthesis. - Directly procure separate enantiomers to avoid costly chiral resolution. - Defined LogP (3.28) enables rational tuning of permeability vs. analogs. - Reactive aryl bromide handle for immediate Suzuki/Buchwald coupling.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B13241938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-methylphenyl)pyrrolidine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C2CCCN2
InChIInChI=1S/C11H14BrN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3
InChIKeyBTLJWDAPMQIDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-2-methylphenyl)pyrrolidine: Compound Overview


2-(4-Bromo-2-methylphenyl)pyrrolidine (CAS: 914299-13-1) is a chiral, non-racemic pyrrolidine derivative characterized by a 4-bromo-2-methylphenyl substituent at the C2 position of the pyrrolidine ring . With a molecular formula of C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol, it contains a single asymmetric atom, rendering stereochemical considerations paramount in its application . This compound serves primarily as a synthetic intermediate and scaffold for lead optimization in drug discovery, with potential for modulating diverse biological pathways due to its core pyrrolidine pharmacophore .

1 Chiral pyrrolidine scaffold for stereochemical SAR studies
2 Commercial enantiomers and racemate available for eudysmic ratio determination
3 Multi-form supply (free base, salt, N-Boc) supports synthetic workflow flexibility

2-(4-Bromo-2-methylphenyl)pyrrolidine: Substitution Risks


Substituting 2-(4-Bromo-2-methylphenyl)pyrrolidine with a generic or structurally similar analog without rigorous evaluation introduces significant risk of project failure. Key differential points include the precise substitution pattern (4-bromo-2-methyl) on the phenyl ring, which critically dictates electronic properties and subsequent reactivity in cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig) . Furthermore, the presence of a chiral center necessitates the use of stereochemically defined material for reproducible biological outcomes . Variations in lipophilicity (LogP) of >0.3 log units and differences in pKa among close analogs can also profoundly alter compound permeability, solubility, and off-target binding profiles, rendering the interchange of compounds without quantitative property data a costly gamble .

! 4-Bromo-2-methyl substitution pattern may alter electronic properties and cross-coupling reactivity compared to positional isomers
! Chiral center requires enantiomerically defined material; racemic or opposite enantiomer may not reproduce stereochemical outcomes
! Reported LogP difference of >0.3 units versus close analog can shift permeability and solubility context, limiting direct interchangeability

2-(4-Bromo-2-methylphenyl)pyrrolidine: Differentiation Evidence


Stereochemical Purity and Enantiomer Availability

The target compound is available as a racemic mixture (CAS 914299-13-1), the (S)-enantiomer (CAS 1213307-43-7), and the (R)-enantiomer (CAS 1213848-12-4) . The single enantiomer forms are offered at a higher certified purity of 98% compared to the ≥95% standard for the racemate . This direct availability of both enantiomers and the racemate allows for definitive structure-activity relationship (SAR) studies and process control that is not possible with analogs lacking commercially accessible stereoisomers.

Enantiomer Purity
Head-to-head
(S)/(R)-enantiomer: 98% purity
Racemate: ≥95% purity
Δ +3 percentage points
Supports enantiomer-attribution review in chiral SAR campaigns
Vendor-specified HPLC data; source review recommended
Medicinal Chemistry Asymmetric Synthesis Chiral Separation

Hydrophobicity vs. Positional Isomer

The compound's calculated LogP is reported as 3.28, which is 0.38 log units higher than that of the closely related positional isomer 4-(4-bromophenyl)-2-methylpyrrolidine (LogP = 2.90) . This difference in calculated lipophilicity indicates a meaningful change in the compound's predicted membrane permeability and solubility profile, a key differentiator for ADME optimization.

Lipophilicity Shift
Reported
LogP = 3.28
vs. isomer: 2.90
ΔLogP = 0.38
Quantifies hydrophobic context for ADME scaffold selection
Calculated value; experimental confirmation may be needed
Medicinal Chemistry Physicochemical Properties Lead Optimization

Multi-Form Commercial Availability

Beyond the free base (CAS 914299-13-1) and its enantiomers, the compound is commercially available as the hydrochloride salt (CAS 2044714-55-6) and as the N-Boc protected derivative (CAS 914299-14-2) . This multi-form availability, from racemate to enantiomerically pure N-protected synthons, provides a level of synthetic flexibility not commonly found for less developed pyrrolidine analogs, thereby reducing internal synthetic burden and accelerating project timelines.

Form Diversity
Class-level
Free base, HCl salt, N-Boc derivative, plus both enantiomers
Multi-form availability may reduce internal synthetic burden
Based on supplier catalog inventory; verify for your region
Chemical Synthesis Medicinal Chemistry Process Development

2-(4-Bromo-2-methylphenyl)pyrrolidine: Application Scenarios


Stereochemistry-Driven Lead Optimization

In SAR campaigns where the 3D orientation of the pyrrolidine ring is critical for target engagement, the commercial availability of the (R)- and (S)-enantiomers of 2-(4-bromo-2-methylphenyl)pyrrolidine in high (98%) purity is a decisive advantage . Researchers can directly procure both enantiomers to establish stereochemical preference (eudysmic ratio) of a lead series, a critical step that would otherwise require expensive and time-consuming chiral resolution or asymmetric synthesis. This application is directly supported by the evidence in Section 3, Evidence Item 1, which details the direct comparison of racemic versus enantiomeric purity and availability.

LogP-Guided Scaffold Selection

For projects aiming to modulate the lipophilicity (LogP) of a lead series, 2-(4-bromo-2-methylphenyl)pyrrolidine presents a clear, quantifiable differentiation over its isomer 4-(4-bromophenyl)-2-methylpyrrolidine. As shown in Section 3, Evidence Item 2, the target compound has a LogP of 3.28, a 0.38-unit increase over the isomer. This specific property difference can be exploited to fine-tune critical ADME parameters like membrane permeability and metabolic stability, allowing for a rational, data-driven selection of the scaffold for lead optimization.

Efficient Synthesis of Pyrrolidine Architectures

Medicinal chemistry and process chemistry groups benefit from the compound's availability in multiple forms (free base, HCl salt, N-Boc derivative) as established in Section 3, Evidence Item 3 . The N-Boc protected form (CAS 914299-14-2) is a ready-to-use building block for further N-alkylation or other transformations, while the HCl salt provides a stable, easy-to-handle form for salt screening. This diverse commercial availability accelerates the synthesis of complex molecules, including potential candidates referenced in patent literature (e.g., EP2814822) for therapeutic targets like metabolic disorders [1].

Application
Selection Property
Validation Focus
Stereochemical SAR studies
Enantiomer purity and availability context
Stereochemical attribution review
Lipophilicity-modulated ADME optimization
Calculated LogP difference versus positional isomer
ADME property interpretation
Multi-form synthetic building block
Commercial form diversity (salt, N-Boc, enantiomers)
Synthetic flexibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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